molecular formula C22H21N3O3 B5196542 N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B5196542
M. Wt: 375.4 g/mol
InChI Key: GMDQGJLXPNWWQO-BLAZZTHISA-N
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Description

N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide: is a complex organic compound with a unique structure that includes an imidazolidinone ring, a phenylprop-2-en-1-ylidene group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multiple steps. The initial step often includes the formation of the imidazolidinone ring, followed by the introduction of the phenylprop-2-en-1-ylidene group and the 4-methylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and phenylprop-2-en-1-ylidene-containing compounds. Examples include:

  • **N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide analogs
  • Phenylprop-2-en-1-ylidene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4E)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-8-10-18(11-9-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)12-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-12+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDQGJLXPNWWQO-BLAZZTHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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